(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core substituted with a (5-chloro-2-methylphenyl)aminomethylene group at the 3-position and a 4-methylbenzyl moiety at the 1-position.
Properties
IUPAC Name |
(3Z)-3-[(5-chloro-2-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S2/c1-14-3-6-16(7-4-14)13-25-19-9-10-29-22(19)21(26)20(30(25,27)28)12-24-18-11-17(23)8-5-15(18)2/h3-12,24H,13H2,1-2H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXNSIMXZWUNEU-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C=CC(=C4)Cl)C)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C=CC(=C4)Cl)C)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide belongs to a class of heterocyclic compounds with potential therapeutic applications. Its unique structure suggests various biological activities that merit investigation.
Chemical Structure and Properties
- Molecular Formula : C16H16ClN3O2S2
- Molecular Weight : 367.89 g/mol
- CAS Number : 1710195-44-0
The thieno[3,2-c][1,2]thiazin framework is known for its diverse biological properties, including antimicrobial and anti-inflammatory activities.
Biological Activity Overview
Research on the biological activity of this compound reveals several promising effects:
Anticancer Activity
Recent studies have indicated that compounds with similar thiazine structures exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest.
- Case Study : A study demonstrated that a related thiazine derivative inhibited the growth of breast cancer cells by modulating the expression of oncogenes and tumor suppressor genes .
Antimicrobial Effects
The compound has shown potential as an antimicrobial agent:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .
Neuroprotective Properties
Preliminary research suggests neuroprotective effects:
- Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis.
- Experimental Evidence : Animal studies indicated that administration of the compound improved cognitive function in models of neurodegeneration .
Detailed Research Findings
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The presence of the chloro and methyl groups may enhance binding affinity to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : The thiazine moiety is known to inhibit enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs, physicochemical properties, and reported biological activities. Key compounds include:
Table 1: Structural and Functional Comparison
Key Observations:
The 4-methylbenzyl substituent balances lipophilicity and metabolic stability relative to the polar 4-carboxybenzyl group in Analog C, which may reduce cell permeability.
Analog B’s cytotoxicity highlights the role of halogenation in modulating bioactivity .
Physicochemical Properties: The target compound’s logP is estimated to be higher than Analog C due to its non-polar methyl groups, favoring membrane permeability but possibly limiting solubility.
Research Findings and Limitations
- Crystallographic Analysis: The SHELX system (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures, which could resolve the Z-configuration and conformational details of the target compound .
- SAR Studies: Structure-activity relationship (SAR) studies on analogous thienothiazinones emphasize the necessity of the 2,2-dioxide moiety for electronic stabilization and the imine group for hydrogen bonding .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what critical parameters influence yield?
Methodological Answer: A stepwise approach is typically employed:
Core Thienothiazine Formation : React 4-methylbenzylamine with thiophene-3,2-c-thiazinone precursors under reflux in anhydrous DCM, using triethylamine as a base to facilitate cyclization .
Schiff Base Formation : Introduce the (5-chloro-2-methylphenyl)amino group via condensation with an aldehyde intermediate, optimized at 60–70°C in ethanol with catalytic acetic acid .
Sulfonation : Treat with sulfur trioxide in pyridine to achieve the 2,2-dioxide moiety, requiring strict moisture control .
Critical Parameters :
- Reaction temperature (exothermic steps demand precise cooling).
- Solvent purity (anhydrous conditions prevent hydrolysis).
- Stoichiometry of sulfonation reagents (excess SO3 leads to byproducts) .
Advanced Research Question
Q. How can experimental design (DoE) and heuristic algorithms optimize reaction conditions for this compound?
Methodological Answer:
- DoE Approach : Use a fractional factorial design to screen variables (temperature, catalyst loading, solvent ratio). For example, a 2^3 design reduces experiments while identifying interactions between sulfonation time and reagent concentration .
- Bayesian Optimization : Implement machine learning to predict optimal conditions for the Schiff base step, minimizing trial runs. This method outperforms grid searches in identifying ideal ethanol/water solvent ratios .
- Contradiction Resolution : Conflicting data on optimal pH for condensation (4.5–6.0) can be resolved via response surface methodology (RSM) to map nonlinear effects .
Basic Research Question
Q. What spectroscopic and crystallographic methods are essential for structural characterization?
Methodological Answer:
- NMR : Use - and -NMR (DMSO-d6) to confirm regioselectivity of the thienothiazine core. The Z-configuration of the imine bond is verified via NOESY (nuclear Overhauser effect between the methylbenzyl and chloroaryl protons) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. Hydrogen bonding between the sulfone group and adjacent NH moieties stabilizes the Z-conformation .
- Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns of chlorine atoms (3:1 ratio for /), confirming molecular integrity .
Advanced Research Question
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
Methodological Answer:
- DFT Studies : Calculate transition-state energies for competing pathways (e.g., imine vs. enamine formation). For instance, a lower activation barrier (~15 kcal/mol) for the imine pathway supports its dominance .
- MD Simulations : Model solvent effects on sulfonation kinetics. Polar solvents (e.g., DMF) stabilize charged intermediates, reducing side reactions .
- Multi-technique Validation : Correlate computational predictions with in situ IR spectroscopy to track intermediate formation .
Basic Research Question
Q. What in vitro models are suitable for preliminary evaluation of bioactivity?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal (C. albicans) strains. IC50 values are compared to reference drugs like fluconazole .
- DNA Interaction Studies : Employ ethidium bromide displacement assays to assess intercalation potential. Fluorescence quenching indicates binding affinity to human DNA .
- Cytotoxicity Screening : Test against HEK-293 cells via MTT assay to establish selectivity indices .
Advanced Research Question
Q. How can QSAR models predict and enhance this compound’s bioactivity?
Methodological Answer:
- Descriptor Selection : Include electronic (HOMO-LUMO gap), steric (molar refractivity), and topological (Wiener index) parameters .
- Model Training : Use partial least squares (PLS) regression on datasets of structurally related thiadiazinones. Validate with leave-one-out cross-validation (LOOCV) .
- Activity Optimization : Modify the 4-methylbenzyl group to reduce logP (improve solubility) while maintaining H-bond donor capacity .
Advanced Research Question
Q. What strategies improve regioselectivity during the thienothiazine core synthesis?
Methodological Answer:
- Catalyst Screening : Lewis acids (e.g., ZnCl2) favor cyclization at the 3-position by coordinating to the thiophene sulfur .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states, reducing dimerization byproducts .
- Microwave Assistance : Shorten reaction times (30 min vs. 6 hrs) to minimize thermal degradation, achieving >85% regioselectivity .
Basic Research Question
Q. How should stability studies be designed to assess this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Use TGA/DSC to monitor decomposition above 200°C. Store at -20°C under argon for long-term stability .
- Photodegradation : Expose to UV light (254 nm) and track degradation via HPLC. Amber vials and antioxidants (e.g., BHT) mitigate photooxidation .
- Hydrolytic Stability : Test in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) over 24 hrs. The sulfone group enhances resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
